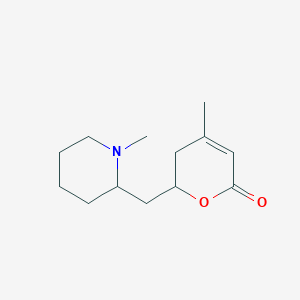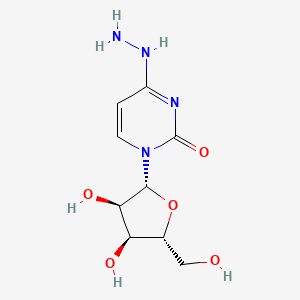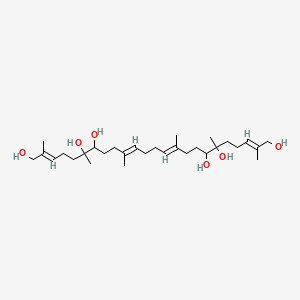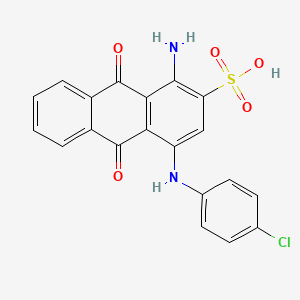
1-Amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid is an anthraquinone.
Wissenschaftliche Forschungsanwendungen
Synthesis and In Silico Study
- Synthesis of Anthraquinone Derivatives : A study details the synthesis of anthraquinone derivatives, including those with primary amino groups. These compounds were analyzed for their drug likeness and potential biological activity, using tools like DIGEP-Pred and STRING for protein interaction simulations (Shupeniuk et al., 2021).
Reactivity Studies
- Reactivity with Nucleophilic Reagents : Research explores the reactivity of similar anthraquinone derivatives towards various nucleophiles, demonstrating diverse chemical behavior and potential for further functionalization (Adam & Winkler, 1983).
Novel Synthesis Methods
- Innovative Synthesis Approaches : A novel synthesis method for related polysulfonated compounds was developed, expanding the range of possible derivatives and applications (Torre et al., 1995).
Biological Activity and Drug Development
- Antagonists of Platelet P2Y12 Receptors : Anthraquinone derivatives have been synthesized as competitive antagonists for P2Y12 receptors, suggesting potential applications in antithrombotic drug development (Baqi et al., 2009).
Material Science Applications
- Nanoscale Metal–Organic Frameworks : The compound has been used in synthesizing fluorescent nanoscale salts/MOFs, indicating applications in material science, particularly in live-cell imaging (Singh et al., 2018).
Biotransformation Studies
- Biotransformation by Laccases : A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases offers insights into the environmental and biochemical processing of such compounds (Pereira et al., 2009).
Antimicrobial Properties
- Antimicrobial Activity : Nitrogen-containing anthraquinone derivatives, including those related to the compound , have shown promising results in antimicrobial studies, indicating potential in medical and pharmaceutical applications (Shupeniuk, 2022).
Electroanalytical Applications
- Adsorptive Stripping Voltammetry : The compound has been used in developing methods for the simultaneous determination of metals like bismuth and copper, highlighting its use in analytical chemistry (Gholivand & Romiani, 2006).
Other Applications
- Synthesis of Aminoanthraquinones : Studies on the synthesis of aminoanthraquinones, including related structures, contribute to a deeper understanding of their chemistry and potential applications (Morley & Furlong, 2006).
Eigenschaften
Molekularformel |
C20H13ClN2O5S |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H13ClN2O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,22H2,(H,26,27,28) |
InChI-Schlüssel |
MHSMKEQLFFWYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




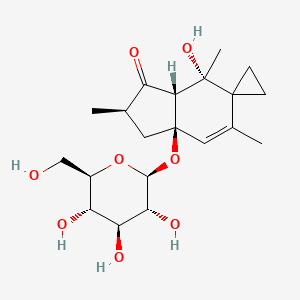

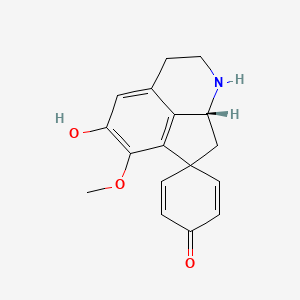
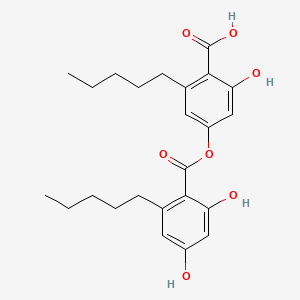

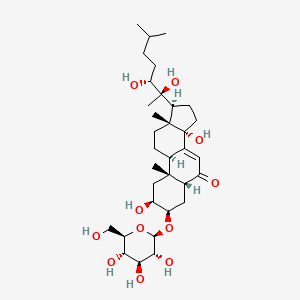
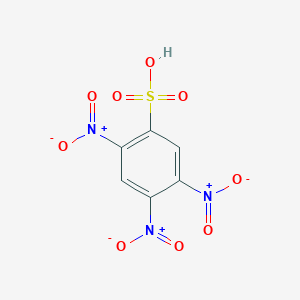
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
